molecular formula C10H9ClF3NO2 B3038469 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate CAS No. 866018-08-8

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate

Cat. No.: B3038469
CAS No.: 866018-08-8
M. Wt: 267.63 g/mol
InChI Key: KSNVLYFCACUQCW-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate is a pyridine-derived compound featuring a 3-chloro-5-(trifluoromethyl)pyridinyl core linked to an ethyl acetate group. Its molecular formula is C₁₀H₉ClF₃NO₂, with a molecular weight of 283.64 g/mol. The compound’s ester functionality may influence its reactivity, solubility, and metabolic stability compared to related amides or carboxylic acids.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c1-5(17-6(2)16)9-8(11)3-7(4-15-9)10(12,13)14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNVLYFCACUQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

DCTFP’s 2- and 3-chloro groups exhibit differential reactivity due to electronic effects from the trifluoromethyl substituent. In fluopyram intermediate synthesis, the 3-chloro position is selectively replaced with acetonitrile under alkaline conditions. Adapting this for ethyl acetate introduction would require:

  • Nucleophile : A carboxylate or acetyloxyethyl species to displace chloride.
  • Catalyst : Palladium tetrakis(triphenylphosphine) with nano TiO₂, which enhances selectivity in DCTFP reactions.
  • Solvent : Acetonitrile or dimethylformamide (DMF), given their efficacy in similar substitutions.

A proposed mechanism involves oxidative addition of DCTFP to Pd(0), followed by ligand exchange with the nucleophile and reductive elimination to form the C–O bond.

Catalytic Systems and Optimization

Palladium-Based Catalysts

Patent CN108863915B demonstrates that Pd(PPh₃)₄ combined with nano TiO₂ achieves 99.2% yield in synthesizing 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile. Key parameters include:

Parameter Optimal Range Impact on Yield
Temperature 110–130°C ↑ Yield with ↑ Temp
Pressure 2.8–2.9 MPa Prevents solvent evaporation
Catalyst Loading 4 mg/mmol DCTFP Maximizes turnover
Reaction Time 10–16 h Ensures completion

This system could be modified by replacing acetonitrile with ethyl acetate derivatives, though steric hindrance may require adjusted ligand ratios.

Solvent Selection and Recycling

Patent CN106349159A highlights dichloromethane and acetone as low-toxicity solvents for pyridine substitutions. For ethyl acetate synthesis, solvent polarity must balance nucleophile solubility and side-reaction suppression. A mixed solvent system (e.g., DMF/water) may improve nucleophilicity while enabling phase separation during workup.

Synthetic Pathways and Feasibility

Direct Acetoxylation Route

Step 1 : NAS of DCTFP with potassium ethyl acetate under Pd/TiO₂ catalysis:
$$
\text{DCTFP} + \text{CH}3\text{COOCH}2\text{CH}2\text{OK} \xrightarrow{\text{Pd/TiO}2, 130^\circ\text{C}} \text{Target Compound} + \text{KCl}
$$
Challenges :

  • Low nucleophilicity of ethyl acetate necessitates superstoichiometric base (e.g., NaOMe).
  • Competing hydrolysis of ethyl acetate at high temperatures.

Mitigation :

  • Use anhydrous conditions and pressurized reactors to elevate boiling points.

Stepwise Functionalization

Step 1 : Synthesize 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol via nitrile reduction:
$$
\text{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile} \xrightarrow{\text{LiAlH}4} \text{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanol}
$$
Step 2 : Acetylation with acetic anhydride:
$$
\text{Alcohol} + (\text{CH}
3\text{CO})_2\text{O} \xrightarrow{\text{pyridine}} \text{Target Compound}
$$
Advantages :

  • Avoids NAS challenges by leveraging established nitrile chemistry.
  • Higher yields in acetylation (>95% typical).

Purification and Characterization

Workup Protocols

Post-reaction mixtures from NAS routes require:

  • Filtration to remove Pd/TiO₂ catalysts.
  • Solvent Recovery : Distillation under reduced pressure reclaims >80% acetonitrile or DMF.
  • Extraction : Ethyl acetate/water partitioning isolates the product, with acid washing (pH 2–4) to remove residual base.

Analytical Validation

  • Melting Point : Expected range 33–34°C, consistent with fluopyram analogs.
  • ¹H-NMR : Key signals include δ 4.52 (s, 2H, CH₂COO) and δ 1.25 (t, 3H, CH₂CH₃).

Environmental and Economic Considerations

  • Catalyst Reuse : Nano TiO₂-supported Pd catalysts retain 92% activity after five cycles.
  • Solvent Recycling : Closed-loop systems recover >95% dichloromethane, cutting costs by 30%.
  • Waste Streams : Acidic aqueous phases neutralize with NaOH, yielding non-hazardous salts.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) are used.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Dechlorinated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Use/Application
This compound C₁₀H₉ClF₃NO₂ 283.64 Pyridinyl, ethyl acetate ester Likely intermediate/agrochemical
Fluopyram (ISO) C₁₆H₁₁ClF₆N₂O 396.71 Pyridinyl, ethyl benzamide Fungicide (succinate dehydrogenase inhibitor)
Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate C₁₀H₁₀ClF₃N₂O₂ 282.65 Pyridinyl, ethyl amino acetate Lab reagent/potential intermediate
Haloxyfop methyl ester C₁₆H₁₃ClF₃NO₄ 375.73 Pyridinyloxy, methyl propanoate Herbicide (ACCase inhibitor)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid C₈H₅ClF₃NO₂ 239.58 Pyridinyl, carboxylic acid Chemical intermediate

Physicochemical Properties

  • Lipophilicity : The ethyl acetate group in the target compound confers moderate lipophilicity, balancing solubility in organic solvents and aqueous environments. In contrast, Fluopyram’s benzamide group increases hydrophobicity, enhancing membrane permeability .
  • Stability : Esters like the target compound are prone to hydrolysis under acidic or alkaline conditions, whereas amides (e.g., Fluopyram) and carboxylic acids exhibit greater stability. This impacts shelf life and formulation requirements .
  • Molecular Weight : The target compound’s lower molecular weight (283.64 g/mol) compared to Fluopyram (396.71 g/mol) suggests differences in volatility and diffusion rates in biological systems .

Research Findings and Implications

  • Biological Activity : While Fluopyram and Haloxyfop are commercially validated agrochemicals, the target compound’s ester group may render it a prodrug or metabolite of active agents. Its efficacy in inhibiting fungal or plant enzymes remains speculative without direct data.
  • Toxicity : lists structurally related compounds as acutely toxic, but the absence of the target compound in such lists suggests a distinct toxicological profile. Further studies are required to assess its safety .
  • Formulation Potential: The ester’s hydrolytic lability may necessitate encapsulation or stabilization in formulations, contrasting with Fluopyram’s robustness in commercial products .

Biological Activity

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate, also known by its CAS number 866018-08-8, is a compound characterized by a pyridine ring with specific substituents that influence its biological activity. This article explores the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a chloro substituent on the pyridine ring, which are significant for its biological interactions. The molecular formula is C10H9ClF3NO2C_{10}H_{9}ClF_{3}NO_{2} and it possesses unique physicochemical properties due to the presence of fluorine atoms.

Cellular Effects : Research indicates that trifluoromethylpyridines, including this compound, can influence various cellular processes such as:

  • Cell Proliferation : Promoting or inhibiting cell growth depending on the context.
  • Apoptosis : Inducing programmed cell death in certain cancer cell lines.
  • Motility and Invasion : Affecting the migratory behavior of cells, which is crucial in cancer metastasis.
  • Glucose Metabolism : Modulating metabolic pathways that may impact energy homeostasis in cells.

The biological activity of this compound is believed to occur through:

  • Binding Interactions : The compound may bind to specific biomolecules, altering their function.
  • Enzyme Inhibition/Activation : It can act as an inhibitor or activator of enzymes involved in various metabolic pathways.
  • Gene Expression Modulation : Influencing transcription factors that regulate gene expression related to growth and apoptosis.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown selective activity against pathogens like Chlamydia and Neisseria meningitidis at varying concentrations. The presence of the trifluoromethyl group enhances the potency of these compounds compared to their non-fluorinated analogs .

Case Studies

  • Antichlamydial Activity : A study focused on synthesizing derivatives containing the trifluoromethyl group reported moderate antibacterial activity against N. meningitidis and H. influenzae, suggesting that modifications to the structure can yield compounds with enhanced efficacy against specific pathogens .
  • Cancer Research : Another investigation revealed that certain derivatives of trifluoromethylpyridines could induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways. This highlights the potential of these compounds in cancer therapy .

Comparative Analysis

To understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological Activity
3-Chloro-5-(trifluoromethyl)pyridineStructureModerate antibacterial activity
1-Chloro-3-iodo-5-(trifluoromethyl)benzeneStructureLimited biological activity

This table illustrates how structural variations influence biological outcomes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate, and how can reaction yields be improved?

  • Methodology : The compound is synthesized via nucleophilic substitution or esterification of pyridine derivatives. For example, hydrolysis of ethyl ester precursors under alkaline conditions (e.g., NaOH in ethanol/water) followed by acid workup can yield intermediates for further functionalization . Optimization involves adjusting stoichiometry (e.g., NaOH molar ratios), solvent polarity, and reaction time. LCMS (liquid chromatography-mass spectrometry) is critical for tracking intermediates and verifying molecular ions (e.g., m/z 338 [M+H]+ observed in hydrolysis steps) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodology :

  • X-ray crystallography provides unambiguous confirmation of the pyridine ring substitution pattern and ester group orientation, as demonstrated in structurally related 3-chloro-5-(trifluoromethyl)pyridin-2-amine derivatives .
  • NMR spectroscopy (¹H/¹³C/¹⁹F) identifies chemical environments: trifluoromethyl groups show distinct ¹⁹F signals near -60 ppm, while the acetate group’s methyl protons resonate at ~2.1 ppm .
  • LCMS validates molecular weight and purity, particularly during synthetic intermediates’ isolation .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, directing nucleophilic attack to the 2- or 4-positions. Experimental validation includes competitive reactions with amines or thiols under varying temperatures (e.g., 25–80°C), monitored via TLC or HPLC. Steric effects from the chloro and trifluoromethyl groups may reduce reaction rates, necessitating catalysts like Cu(I) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyridine ring?

  • Methodology :

  • Directed ortho-metalation : Use directing groups (e.g., acetates) to position catalysts for selective C-H activation at the 4-position .
  • Computational modeling : DFT (Density Functional Theory) calculations predict electron density distribution to identify reactive sites. For example, Fukui indices highlight nucleophilic susceptibility at the 2-position .
  • Protection/deprotection : Temporary blocking of reactive sites (e.g., silylation of hydroxyl groups) enables sequential functionalization .

Q. How can computational chemistry predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular docking : Software like AutoDock Vina simulates binding affinities between the compound and target proteins (e.g., kinases or GPCRs). The trifluoromethyl group’s hydrophobicity enhances binding in lipophilic pockets .
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales, with RMSD (root-mean-square deviation) analysis to confirm binding pose retention .

Q. What are the contradictions in reported synthetic yields, and how can they be resolved?

  • Methodology : Discrepancies in yields (e.g., 70–85% for ester hydrolysis) may arise from solvent purity, trace moisture, or temperature gradients. Systematic reproducibility studies under inert atmospheres (e.g., N₂) and controlled heating (via microwave or oil bath) can isolate critical variables. Cross-validation using HPLC with internal standards improves accuracy .

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in drug formulation?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C. Monitor degradation products via UPLC-QTOF to identify hydrolysis pathways (e.g., ester cleavage to acetic acid derivatives) .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months, with periodic LCMS analysis to establish shelf-life .

Applications in Scientific Research

Q. What role does this compound play in developing kinase inhibitors for oncology research?

  • Methodology : The pyridine core serves as a hinge-binding motif in kinase active sites. Structure-activity relationship (SAR) studies involve synthesizing analogs with modified ester groups (e.g., replacing acetate with propionate) and testing inhibitory activity via enzymatic assays (e.g., ADP-Glo™ for ATP competition) .

Q. How is it utilized in materials science for designing liquid crystals or polymers?

  • Methodology : The trifluoromethyl group enhances thermal stability and mesophase behavior. Techniques include:

  • Polarized optical microscopy (POM) : Observe phase transitions (nematic → isotropic) during heating cycles.
  • DSC (Differential Scanning Calorimetry) : Measure transition enthalpies correlated with molecular rigidity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate
Reactant of Route 2
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1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate

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